![molecular formula C20H25N7O B2353731 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920186-15-8](/img/structure/B2353731.png)

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

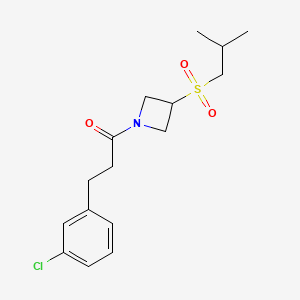

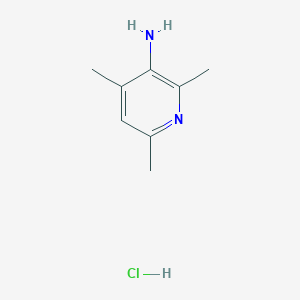

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” is a complex organic molecule. It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It has a molecular formula of C23H31N7O and an average mass of 421.539 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, similar compounds have been reported to show significant inhibitory activity .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 649.3±55.0 °C at 760 mmHg, and a flash point of 346.5±31.5 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications

Medicinal Chemistry

This compound and its derivatives have been used in medicinal chemistry. For instance, they have been used in the development of drugs for c-Met inhibition . c-Met is a protein kinase, and its inhibition can be beneficial in treating certain types of cancer .

Fluorescent Probes

These compounds have been used as fluorescent probes . Fluorescent probes are substances that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are often used in biological and chemical research .

Structural Units of Polymers

The compound has been used as a structural unit in polymers . Polymers with this compound can be used in various applications, including solar cells .

GABA A Modulating Activity

Compounds containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . GABA A is a type of receptor in the nervous system, and its modulation can have effects on mood, sleep, and other neurological functions .

EGFR Targeting Anticancer Agents

The compound has been used in the synthesis of EGFR targeting anticancer agents . EGFR, or Epidermal Growth Factor Receptor, plays a critical role in cell survival, growth, differentiation, and tumor formation. Its overexpression has been seen in a variety of different cancers .

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which is part of the compound, can be used as a template for designing new LSD1 inhibitors . LSD1, or Lysine-specific demethylase 1, plays a key role in regulating lysine methylation. Its overexpression has been associated with the progression of certain human malignancies .

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in various types of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival . The compound’s interaction with EGFR results in the inhibition of cancer cell proliferation and spread .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which plays a crucial role in cell survival, growth, differentiation, and tumor formation . By inhibiting EGFR, the compound disrupts the activation of downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival .

Result of Action

The compound’s action results in significant cytotoxicity against cancer cells . In vitro results revealed that the compound shows potent anticancer activity, with IC50 values indicating its effectiveness at low concentrations . The compound’s action leads to the inhibition of cancer cell proliferation and survival, contributing to its anticancer effects .

properties

IUPAC Name |

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O/c1-2-3-9-17(28)25-10-12-26(13-11-25)19-18-20(22-15-21-19)27(24-23-18)14-16-7-5-4-6-8-16/h4-8,15H,2-3,9-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBRZWMHHRRJJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)